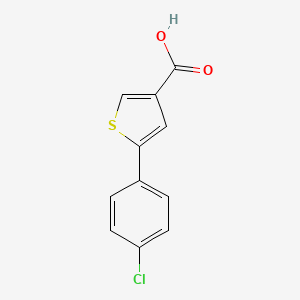

5-(4-Chlorophenyl)thiophene-3-carboxylic acid

Description

BenchChem offers high-quality 5-(4-Chlorophenyl)thiophene-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Chlorophenyl)thiophene-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-chlorophenyl)thiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO2S/c12-9-3-1-7(2-4-9)10-5-8(6-15-10)11(13)14/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGBEAIHRUCLKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CS2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130674-34-9 | |

| Record name | 5-(4-chlorophenyl)thiophene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Profile: 5-(4-Chlorophenyl)thiophene-3-carboxylic acid

Executive Summary

This technical guide profiles 5-(4-Chlorophenyl)thiophene-3-carboxylic acid (CAS 130674-34-9) , a critical heterocyclic building block in medicinal chemistry and materials science. Unlike its more common isomer, 5-(4-chlorophenyl)thiophene-2-carboxylic acid (CAS 40133-14-0), the 3-carboxylic acid variant offers unique steric and electronic vectors essential for scaffold hopping in drug discovery.

This document details the compound's identification, a validated synthetic pathway via Suzuki-Miyaura cross-coupling, and protocols for distinguishing it from structural isomers during database searches.

Chemical Identity & Verification

Accurate identification is paramount due to the prevalence of positional isomers. The following table contrasts the target compound with its primary isomer to prevent procurement errors.

Table 1: Structural & Identification Data

| Feature | Target Compound | Common Isomer (Caution) |

| Systematic Name | 5-(4-Chlorophenyl)thiophene-3-carboxylic acid | 5-(4-Chlorophenyl)thiophene-2-carboxylic acid |

| CAS Number | 130674-34-9 | 40133-14-0 |

| Molecular Formula | C₁₁H₇ClO₂S | C₁₁H₇ClO₂S |

| Molecular Weight | 238.69 g/mol | 238.69 g/mol |

| Substituent Position | Carboxyl group at C3 ; Aryl at C5 | Carboxyl group at C2 ; Aryl at C5 |

| Key Application | Kinase inhibitor scaffolds, bioisostere for meta-benzoic acids | Polymer monomers, bioisostere for para-benzoic acids |

Search & Verification Protocol

When searching for this compound in databases (SciFinder, Reaxys, PubChem), relying solely on text strings can yield isomeric mixtures.

-

Primary Key: Use CAS 130674-34-9 .[1]

-

Secondary Key: Verify using the InChIKey if CAS is ambiguous in vendor catalogs.

-

Target InChIKey: MFGBEAIHRUCLKX-UHFFFAOYSA-N (Verify against specific vendor data as salt forms may vary).

-

Synthetic Methodology

The most robust route to 5-(4-chlorophenyl)thiophene-3-carboxylic acid involves a palladium-catalyzed Suzuki-Miyaura coupling. This protocol prioritizes regioselectivity and yield.

Retrosynthetic Analysis

The target is disconnected at the C5-Aryl bond.

-

Fragment A: 4-Chlorophenylboronic acid (Commercial availability: High).

-

Fragment B: 5-Bromothiophene-3-carboxylic acid (or its ester).

Validated Synthetic Protocol

Reaction Type: Suzuki-Miyaura Cross-Coupling Scale: Gram-scale preparation

Step 1: Esterification (Optional but Recommended)

Direct coupling on the free acid can suffer from catalyst poisoning or protodeboronation. Converting the acid to an ester protects the carboxylate.

-

Reagents: 5-Bromothiophene-3-carboxylic acid, Methanol, H₂SO₄ (cat).

-

Conditions: Reflux, 4-6 hours.

-

Outcome: Methyl 5-bromothiophene-3-carboxylate.

Step 2: Cross-Coupling

-

Reagents:

-

Substrate: Methyl 5-bromothiophene-3-carboxylate (1.0 equiv)

-

Boronic Acid: 4-Chlorophenylboronic acid (1.1 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

-

Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃

-

Solvent: 1,4-Dioxane/Water (4:1 ratio)

-

-

Procedure:

-

Degas solvents with nitrogen for 15 minutes.

-

Combine reagents in a sealed reaction vessel.

-

Heat to 80-90°C for 12 hours under inert atmosphere.

-

Monitor via TLC/LC-MS for consumption of the bromide.

-

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexane/EtOAc).

Step 3: Hydrolysis

-

Reagents: LiOH (3.0 equiv), THF/Water (1:1).

-

Conditions: Stir at RT or mild heat (40°C) until ester is cleaved.

-

Isolation: Acidify with 1M HCl to pH 2-3. The product typically precipitates as a white/off-white solid. Filter and dry.[2]

Synthesis Workflow Diagram

Caption: Step-wise synthetic pathway for CAS 130674-34-9 via Suzuki-Miyaura coupling.

Applications in Drug Discovery

The 5-(4-chlorophenyl)thiophene-3-carboxylic acid moiety serves as a specialized scaffold in medicinal chemistry.

Scaffold Hopping & Bioisosterism

This compound acts as a bioisostere for biphenyl-3-carboxylic acid .

-

Geometry: The thiophene ring introduces a different bond angle (approx. 148° at the C-S-C bond) compared to the phenyl ring (120°), altering the vector of the carboxylic acid relative to the chlorophenyl tail.

-

Electronic Effects: The sulfur atom acts as a weak hydrogen bond acceptor and increases lipophilicity compared to a phenyl ring.

Biological Targets

Research indicates thiophene-3-carboxylic acid derivatives are active in:

-

Kinase Inhibition: The carboxylic acid can form key hydrogen bonds with the hinge region or lysine residues in the ATP-binding pocket of kinases.

-

Anti-viral Agents: Derivatives have shown efficacy in inhibiting viral replication by interfering with protein-protein interactions.

-

Anion Sensing: In materials science, the conjugated thiophene-phenyl system is used in developing colorimetric sensors for environmental pollutants.

Strategic Search & Procurement Logic

To ensure scientific integrity during procurement or literature review, researchers must follow a logic-based verification process to avoid isomer confusion.

Caption: Decision logic for distinguishing the target 3-carboxylic acid from the 2-carboxylic isomer.

References

-

PubChem . (2023). 5-(4-chlorophenyl)thiophene-3-carboxylic acid Structure & Data. Retrieved from [Link]

-

Royal Society of Chemistry . (2018). Synthesis of 5-bromothiophene-3-carboxylic acid (Starting Material). Retrieved from [Link]

Sources

The Thiophene-3-Carboxylic Acid Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

The landscape of modern drug discovery is characterized by an ever-present need for molecular scaffolds that are not only synthetically versatile but also possess the inherent ability to interact favorably with a wide array of biological targets. Among the pantheon of heterocyclic systems, the thiophene ring stands out as a "privileged" pharmacophore, a distinction earned through its consistent presence in a multitude of approved therapeutic agents.[1][2] This guide delves into a specific and highly valuable subset of this chemical class: the thiophene-3-carboxylic acid derivatives. Their unique electronic and steric properties, coupled with the synthetic tractability of the carboxylic acid handle, have established them as a cornerstone for the development of novel therapeutics across a spectrum of diseases, from cancer and inflammation to infectious and neurodegenerative disorders.[3][4][5]

This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of thiophene-3-carboxylic acid derivatives. It is designed to be a practical and insightful resource, bridging fundamental chemical principles with field-proven applications in medicinal chemistry.

Core Structural and Physicochemical Properties: The Foundation of Biological Activity

The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, is often considered a bioisostere of a benzene ring. This bioisosterism allows thiophene-based compounds to mimic the biological activity of their benzenoid counterparts while offering distinct advantages in terms of physicochemical properties.[6] The placement of the carboxylic acid at the 3-position of the thiophene ring imparts a specific electronic and steric profile that is crucial for its utility in drug design.

The carboxylic acid group serves as a versatile synthetic handle, readily undergoing reactions such as amidation and esterification, which allows for the facile generation of large and diverse chemical libraries.[7] Furthermore, this acidic moiety can act as a key hydrogen bond donor and acceptor, enabling strong interactions with biological targets. The precise positioning of this group on the thiophene ring influences the overall electronic distribution and molecular geometry, which in turn dictates the compound's reactivity and biological potential.[8]

A critical aspect of drug design is the optimization of a compound's physicochemical properties to ensure favorable absorption, distribution, metabolism, and excretion (ADME). For thiophene-3-carboxylic acid derivatives, key parameters include the ionization constant (pKa), the partition coefficient (logP), and aqueous solubility. These properties are not only crucial for a drug's pharmacokinetic profile but also significantly impact its interaction with its biological target.[9]

| Property | Typical Range/Value | Significance in Drug Discovery |

| pKa | 3.5 - 4.5 | Influences the degree of ionization at physiological pH, which affects solubility, membrane permeability, and receptor binding. |

| logP | 1.0 - 3.0 | A measure of lipophilicity; crucial for predicting membrane permeability and oral bioavailability. Values in this range often represent a good balance between solubility and permeability.[6] |

| Aqueous Solubility | Variable | Highly dependent on the overall structure and substitution pattern. The carboxylic acid group generally enhances solubility, but this can be modulated by other substituents. |

Note: The values in this table are approximate and can vary significantly based on the specific substitutions on the thiophene ring.

Synthetic Strategies: Building the Thiophene-3-Carboxylic Acid Core and its Derivatives

The construction of the thiophene-3-carboxylic acid scaffold and its subsequent derivatization can be achieved through several robust and versatile synthetic methodologies. The choice of a particular synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Key Synthetic Methodologies

1. The Gewald Aminothiophene Synthesis: This is a powerful one-pot, multi-component reaction for the synthesis of 2-aminothiophenes, which are valuable precursors to a wide range of thiophene-3-carboxylic acid derivatives. The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[10][11]

Experimental Protocol: Microwave-Assisted Gewald Synthesis of Ethyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate [7]

-

To a 250 mL round bottom flask, add ethyl cyanoacetate (0.1 mole), 4-nitroacetophenone (0.1 mole), elemental sulfur (0.05 mole), and ethanol (15 mL).

-

Place the flask in a microwave oven and maintain the temperature at 120°C.

-

Add triethylamine (0.01 mole) in two portions with stirring over a period of 46 minutes.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, work up the reaction mixture with a 2:1 ratio of ethanol to methanol.

-

The product will precipitate as a dark brown amorphous solid. Filter the solid and allow it to dry.

Causality of Experimental Choices: The use of microwave irradiation significantly accelerates the reaction rate, reducing the reaction time from hours to minutes compared to conventional heating methods.[7] Triethylamine acts as a basic catalyst to facilitate the initial Knoevenagel condensation. The choice of a polar solvent like ethanol is suitable for dissolving the reactants and facilitating the microwave heating.

2. The Fiesselmann Thiophene Synthesis: This method provides a regioselective route to substituted thiophenes through the base-catalyzed condensation of thioglycolic acid derivatives with α,β-acetylenic esters or related compounds. This reaction is particularly useful for preparing 3-hydroxythiophene-2-carboxylic acid esters, which can be further functionalized.[1][12]

Mechanism of the Fiesselmann Synthesis

Caption: Mechanism of the Fiesselmann Thiophene Synthesis.

3. Amide Bond Formation: A common and crucial step in the derivatization of thiophene-3-carboxylic acid is the formation of an amide bond. This is typically achieved by activating the carboxylic acid, often with a coupling agent, followed by reaction with a primary or secondary amine.

Experimental Protocol: Synthesis of a Thiophene-3-Carboxamide Derivative [13]

-

To a stirred solution of the corresponding thiophene-3-carboxylic acid (1 equivalent) in a suitable solvent such as ethylene glycol (5 mL), add the appropriate aromatic amine (2 equivalents).

-

Irradiate the reaction mixture in a microwave oven at 120°C for 15 minutes.

-

After cooling to room temperature, dilute the reaction mixture with petroleum ether (5 mL).

-

The precipitated solid is then filtered, dried, and recrystallized from a suitable solvent to afford the desired thiophene-3-carboxamide.

Causality of Experimental Choices: Microwave irradiation provides rapid and efficient heating, leading to shorter reaction times and often cleaner reactions. Ethylene glycol is a high-boiling polar solvent suitable for microwave synthesis. The use of an excess of the amine helps to drive the reaction to completion.

Therapeutic Applications and Structure-Activity Relationships (SAR)

Thiophene-3-carboxylic acid derivatives have demonstrated a remarkable breadth of biological activities, with numerous examples of potent and selective inhibitors of key enzymes and receptors implicated in various diseases.

Oncology

In the field of oncology, these derivatives have emerged as promising anticancer agents, primarily through their ability to inhibit protein kinases that are crucial for tumor growth and survival.

-

VEGFR-2 Inhibitors: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Several thiophene-3-carboxamide derivatives have been identified as potent VEGFR-2 inhibitors. For example, compounds 5 and 21 from a series of ortho-amino thiophene carboxamides showed potent inhibition of VEGFR-2 with IC50 values of 0.59 and 1.29 µM, respectively.[14][15] These compounds also demonstrated significant cytotoxicity against hepatocellular carcinoma (HepG-2) and colon cancer (HCT-116) cell lines.[14]

-

JNK Inhibitors: c-Jun N-terminal kinases (JNKs) are a family of stress-activated protein kinases that play a critical role in apoptosis, inflammation, and cancer. A series of thiophene-3-carboxamide derivatives have been developed as dual inhibitors of JNK, acting as both ATP and JIP mimetics.[16] The structure-activity relationship studies revealed that the nature of the substituents on the thiophene ring and the amide nitrogen significantly influences their inhibitory potency.

VEGFR-2 Signaling Pathway

Caption: Inhibition of the VEGFR-2 signaling pathway by thiophene-3-carboxamide derivatives.

Inflammatory Diseases

Chronic inflammatory diseases represent a significant therapeutic challenge. Thiophene-3-carboxylic acid derivatives have shown promise as anti-inflammatory agents by targeting key enzymes in the inflammatory cascade.

-

ANO1 Inhibitors: Anoctamin-1 (ANO1) is a calcium-activated chloride channel that is implicated in inflammatory pain. A series of 4-arylthiophene-3-carboxylic acid derivatives have been developed as potent ANO1 inhibitors. The lead compound, DFBTA (4-(4-chlorophenyl)-2-(2,5-difluorobenzamido)thiophene-3-carboxylic acid), exhibited an IC50 of 24 nM for ANO1 inhibition and demonstrated significant analgesic efficacy in animal models of inflammatory pain.[17]

Infectious Diseases

The rise of antibiotic resistance has created an urgent need for new antimicrobial agents. Thiophene-based compounds have a long history of antimicrobial activity, and recent studies have identified novel thiophene derivatives with efficacy against drug-resistant bacteria.

A recent study investigated a series of thiophene derivatives against colistin-resistant Acinetobacter baumannii and Escherichia coli. Several compounds exhibited minimum inhibitory concentrations (MICs) in the range of 4 to 64 µg/mL.[18] The most active compounds were found to increase bacterial membrane permeability, suggesting this as a potential mechanism of action.

| Compound | Target Organism | MIC50 (mg/L) |

| Thiophene Derivative 4 | Col-R A. baumannii | 16 |

| Thiophene Derivative 4 | Col-R E. coli | 8 |

| Thiophene Derivative 5 | Col-R A. baumannii | 16 |

| Thiophene Derivative 8 | Col-R E. coli | 32 |

Data from Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria.[18]

Neurodegenerative Diseases

Neuroinflammation is a key pathological feature of many neurodegenerative diseases, including Alzheimer's and Parkinson's disease. Thiophene derivatives have emerged as promising candidates for the treatment of these disorders due to their ability to cross the blood-brain barrier and modulate neuroinflammatory pathways.[4] Their therapeutic potential stems from their ability to mitigate oxidative stress, inhibit protein aggregation, and reduce neuroinflammation.[4]

Future Perspectives and Challenges

The thiophene-3-carboxylic acid scaffold has firmly established its place in the medicinal chemist's toolbox. Its synthetic accessibility and proven track record in yielding potent and selective modulators of a wide range of biological targets ensure that it will remain a focus of drug discovery efforts for the foreseeable future.

Future research will likely focus on several key areas:

-

Multi-target Ligands: The development of single molecules that can modulate multiple targets simultaneously is a promising strategy for treating complex diseases like cancer and neurodegenerative disorders. The versatility of the thiophene-3-carboxylic acid scaffold makes it an ideal platform for designing such multi-target agents.

-

Novel Drug Delivery Systems: The formulation of these derivatives into advanced drug delivery systems could enhance their therapeutic efficacy by improving their solubility, bioavailability, and targeted delivery to the site of action.

-

Exploration of New Biological Targets: As our understanding of disease biology grows, new therapeutic targets will be identified. The application of high-throughput screening and computational methods to libraries of thiophene-3-carboxylic acid derivatives will undoubtedly lead to the discovery of novel biological activities.

Despite the immense potential, challenges remain. The optimization of pharmacokinetic properties, particularly oral bioavailability and metabolic stability, will continue to be a key focus. Furthermore, a deeper understanding of the potential for off-target effects and toxicity will be crucial for the successful clinical translation of these promising compounds.

References

- Mamatha, D. M., & Suresha Kumara, T. H. (2022). Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antibacterial, Antifungal Activities. International Journal of Engineering Research & Technology (IJERT), 11(08).

- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.

-

De, S. K., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Bioorganic & Medicinal Chemistry, 19(8), 2582-2588. [Link]

- Verma, R. P., & Hansch, C. (2016). Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review. Arabian Journal of Chemistry, 9, S1433-S1447.

- Molina-Panadero, A., et al. (2024). Antibacterial activity of thiophene derivatives 4, 5 and 8 at different concentrations against clinical colistin-resistant A. baumannii and E. coli.

-

Molina-Panadero, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15. [Link]

- Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.

- Labib, M. B., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors.

-

Li, Y., et al. (2022). Optimization of 4-arylthiophene-3-carboxylic acid derivatives as inhibitors of ANO1: Lead optimization studies toward their analgesic efficacy for inflammatory pain. European Journal of Medicinal Chemistry, 237, 114413. [Link]

-

Labib, M. B., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1369-1383. [Link]

-

Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und Methylen-aktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]

-

Sabnis, R. W. (2008). The Gewald Reaction. Organic Chemistry Portal. [Link]

-

Roman, G. (2022). Thiophene-containing compounds with antimicrobial activity. Archiv der Pharmazie, 355(6), e2100462. [Link]

-

Shah, P., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 30(14), 3456. [Link]

-

Nagpal, A., & Chauhan, M. (2019). Quantitative Structure–Activity Relationship Analysis of Thiophene Derivatives to Explore the Structural Requirements for c-Jun NH2-Terminal Kinase 1 Inhibitory Activity. Journal of Reports in Pharmaceutical Sciences, 8(2), 115-123. [Link]

-

Fiesselmann, H., & Schipprak, P. (1954). Über die Einwirkung von Thioglykolsäure-ester auf Acetylen-dicarbonsäure-ester. Chemische Berichte, 87(6), 835-841. [Link]

-

El-Sayed, N. N. E., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation and In-Silico Studies. Molecules, 27(1), 123. [Link]

-

Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 813-838. [Link]

- BenchChem. (2025).

-

Labib, M. B., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1369-1383. [Link]

- Singh, P., & Kaur, M. (2018). Thiophene Scaffold as Prospective Antimicrobial Agent: A Review. ChemistrySelect, 3(41), 11549-11569.

- Teiber, M., & Müller, T. J. J. (2012). Rapid consecutive three-component coupling-Fiesselmann synthesis of luminescent 2,4-disubstituted thiophenes and oligothiophenes.

-

Khan, I., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Antibiotics, 12(4), 679. [Link]

-

Singh, S., et al. (2025). Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. Expert Opinion on Therapeutic Patents, 1-20. [Link]

- University of Mansoura. (n.d.).

-

Bakulev, V. A., et al. (2019). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. Beilstein Journal of Organic Chemistry, 15, 2686-2694. [Link]

-

Balzarini, J., et al. (2014). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Investigational New Drugs, 32(1), 1-10. [Link]

-

Zakharyan, A. V., et al. (2018). Construction of 2,3-disubstituted benzo[b]thieno[2,3-d]thiophenes and benzo[19]selenopheno[3,2-b]thiophenes using the Fiesselmann thiophene synthesis. Organic & Biomolecular Chemistry, 16(24), 4449-4460. [Link]

- Harada, K., & Iwamoto, H. (2001). Method for producing thiophene-3-carboxaldehyde. U.S.

-

Wikipedia. (n.d.). Quantitative structure–activity relationship. Wikipedia. [Link]

- Darwish, M. (n.d.). Physicochemical Properties in Relation to Biological Activities. SlideShare.

-

Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 813-838. [Link]

-

Chen, Y., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2390911. [Link]

- Mishra, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291.

- Scott, J. D., et al. (2008). A Novel and Expeditious Approach to Thiophene-3-carboxylates. The Journal of Organic Chemistry, 73(15), 5807-5810.

-

de Oliveira, R. G., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4334. [Link]

- Entera, M., et al. (2024). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry.

- Capper, D., et al. (2022). Synthesis of Thienothiophenes. Encyclopedia.pub.

- Li, X., et al. (2023). STING-mediated neuroinflammation: a therapeutic target in neurodegenerative diseases. Frontiers in Immunology, 14.

- Slideshare. (n.d.). Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene.

-

National Center for Biotechnology Information. (n.d.). Thiophene-3-carboxylic acid. PubChem. [Link]

-

Sharma, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

Sources

- 1. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]

- 2. Thiophene-containing compounds with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antibacterial, Antifungal Activities – IJERT [ijert.org]

- 7. mdpi.com [mdpi.com]

- 8. hama-univ.edu.sy [hama-univ.edu.sy]

- 9. Gewald reaction - Wikipedia [en.wikipedia.org]

- 10. Gewald Reaction [organic-chemistry.org]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Optimization of 4-arylthiophene-3-carboxylic acid derivatives as inhibitors of ANO1: Lead optimization studies toward their analgesic efficacy for inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review - Arabian Journal of Chemistry [arabjchem.org]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Protocol for carboxylating 5-(4-chlorophenyl)thiophene

Application Note: High-Yield Regioselective Carboxylation of 5-(4-Chlorophenyl)thiophene

Abstract & Scope

This application note details a robust protocol for the synthesis of 5-(4-chlorophenyl)thiophene-2-carboxylic acid via the regioselective lithiation of 2-(4-chlorophenyl)thiophene . This transformation is a critical step in the synthesis of various pharmaceutical scaffolds, including Factor Xa inhibitors and antimicrobial agents. The protocol utilizes n-butyllithium (n-BuLi) under cryogenic conditions to effect exclusive C5-deprotonation, avoiding competitive Lithium-Halogen Exchange (Li-HE) at the para-chloro position.

Scientific Background & Mechanistic Logic

Regioselectivity: pKa-Driven Deprotonation

The success of this protocol relies on the thermodynamic acidity difference between the thiophene

-

Thiophene

-proton ( -

Chlorophenyl protons (

): pKa -

Lithium-Halogen Exchange: While aryl chlorides are generally robust against n-BuLi at low temperatures compared to bromides or iodides, the risk of Li-Cl exchange exists if the temperature is uncontrolled (

C).

By maintaining the reaction at -78°C , kinetic control favors the removal of the most acidic proton (

Reaction Scheme

The pathway involves the formation of a lithiated intermediate, 5-(4-chlorophenyl)thiophen-2-yllithium , followed by electrophilic trapping with carbon dioxide.

Figure 1: Reaction pathway for the carboxylation of 2-(4-chlorophenyl)thiophene.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Role |

| 2-(4-chlorophenyl)thiophene | 194.68 | 1.0 | Substrate |

| n-Butyllithium (2.5M in hexanes) | 64.06 | 1.1–1.2 | Base |

| Tetrahydrofuran (THF) | 72.11 | Solvent | Anhydrous Solvent |

| Dry Ice ( | 44.01 | Excess | Electrophile |

| HCl (2M) | 36.46 | Excess | Proton Source |

Critical Safety Precaution

-

Pyrophoric Hazard: n-BuLi ignites spontaneously in air.[1] All transfers must use positive pressure cannulation or oven-dried, gas-tight syringes under an inert atmosphere (

or Ar). -

Temperature Control: Failure to maintain -78°C during n-BuLi addition may result in benzyne formation or polymerization.

Step-by-Step Methodology

Step 1: System Preparation

-

Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.

-

Cool the flask to room temperature under a stream of dry nitrogen.

-

Charge the flask with 2-(4-chlorophenyl)thiophene (10.0 mmol, 1.95 g) and anhydrous THF (50 mL).

Step 2: Cryogenic Lithiation

-

Submerge the RBF in a Dry Ice/Acetone bath (-78°C). Allow the internal temperature to equilibrate (approx. 15 mins).

-

Dropwise Addition: Using a syringe pump or careful manual addition, add n-BuLi (11.0 mmol, 4.4 mL of 2.5M solution) down the side of the flask over 15–20 minutes.

-

Observation: The solution will likely shift color (often to a bright yellow or orange), indicating the formation of the thienyl-lithium species.

-

-

Maturation: Stir the mixture at -78°C for 45–60 minutes .

-

Note: Do not warm the reaction yet. The lithiated species is stable at this temperature.

-

Step 3: Carboxylation (The Quench) Method A (Gaseous - Preferred for purity):

-

Pass dried

gas (via a drying tube filled with -

Bubble vigorously for 20 minutes while maintaining the bath at -78°C.

-

The mixture may become heterogeneous (slurry) as the lithium carboxylate precipitates.

Method B (Solid - Preferred for speed):

-

Prepare a beaker of crushed, fresh Dry Ice (wipe off surface frost to minimize water).

-

Cannulate the reaction mixture onto the excess Dry Ice.

Step 4: Workup & Isolation

-

Allow the reaction to warm to room temperature (RT) naturally (approx. 1 hour).

-

Quench: Add water (20 mL) to dissolve lithium salts.

-

Base Extraction (Purification Trick):

-

Transfer to a separatory funnel.

-

Wash with diethyl ether (

mL). Discard the organic ether layer (this removes unreacted starting material and neutral impurities). -

Keep the aqueous layer (contains the product as the carboxylate salt).

-

-

Acidification:

-

Filtration: Vacuum filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.

Process Visualization

Figure 2: Operational workflow for the synthesis and purification.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete lithiation or wet THF. | Ensure THF is distilled from Na/Benzophenone or passed through activated alumina. Increase lithiation time to 90 min. |

| Complex Mixture (TLC) | Li-Halogen exchange (Li-Cl).[1][7] | Strictly maintain temperature at -78°C. Do not let the internal temp rise during n-BuLi addition. |

| Recovered Starting Material | Quench failure. | Ensure |

| Product is Oily/Sticky | Impurities trapped. | Recrystallize from Ethanol/Water or Toluene. |

Analytical Check (NMR):

-

1H NMR (DMSO-d6): Look for the disappearance of the C5-H signal (usually a doublet at

~7.0-7.5 ppm in the starting material) and a downfield shift of the remaining thiophene proton due to the electron-withdrawing carboxylic acid group. -

13C NMR: Appearance of the carbonyl carbon signal at

~160–165 ppm.

References

-

Regioselective Lithiation of Thiophenes

-

Lithium-Halogen Exchange vs.

-

Journal of Organic Chemistry, 2002, 67, 5394.[4] "Optimization of Organolithium Reactions". (Discusses temperature control to prevent side reactions).

-

-

Synthesis of Chlorothiophene Derivatives (Rivaroxaban Intermediates)

- ChemicalBook, "5-Chlorothiophene-2-carboxylic acid synthesis".

-

Handling of Organolithiums

- Vapourtec Application Notes, "Lithiation | Organolithium Reagents".

Sources

- 1. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis of Thiophene_Chemicalbook [chemicalbook.com]

- 4. sites.wp.odu.edu [sites.wp.odu.edu]

- 5. vapourtec.com [vapourtec.com]

- 6. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

5-(4-Chlorophenyl)thiophene-3-carboxylic acid as a drug scaffold

Application Note: 5-(4-Chlorophenyl)thiophene-3-carboxylic acid as a Privileged Scaffold for Metabolic and Oncogenic Target Inhibition

Executive Summary

5-(4-Chlorophenyl)thiophene-3-carboxylic acid represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its structural utility lies in its ability to mimic the biphenyl moiety found in numerous FDA-approved drugs (e.g., diflunisal, telmisartan) while offering distinct electronic and steric advantages via the thiophene ring.

This guide details the application of this scaffold in the design of inhibitors for Protein Tyrosine Phosphatase 1B (PTP1B) , a key target in Type 2 Diabetes (T2D) and obesity, and Matrix Metalloproteinases (MMPs) , enzymes critical in cancer metastasis. We provide a validated protocol for its synthesis via Suzuki-Miyaura cross-coupling and a high-sensitivity fluorescence assay for evaluating its biological activity.

Scientific Rationale & Mechanism of Action

The "Bioisostere" Advantage

The thiophene ring serves as a bioisostere for the phenyl ring but with altered geometry (bond angles of ~148° vs. 120° in benzene) and electron density. This allows the 5-(4-chlorophenyl)thiophene-3-carboxylic acid scaffold to probe binding pockets that are sterically restricted for biphenyl analogs.

Target 1: PTP1B Inhibition (Metabolic Disease)

PTP1B dephosphorylates the insulin receptor, downregulating insulin signaling.[1] Inhibitors must mimic the phosphotyrosine (pTyr) residue of the substrate.

-

Pharmacophore Mapping:

-

Carboxylic Acid (Head): Acts as a non-hydrolyzable phosphate mimetic, forming hydrogen bonds with the active site arginine (Arg221) and cysteine (Cys215).

-

Thiophene-Phenyl (Tail): The lipophilic biaryl system extends into the "second aryl phosphate binding site" (Site B), enhancing selectivity over T-cell protein tyrosine phosphatase (TCPTP).

-

Chlorine Substituent: Fills the hydrophobic pocket, increasing potency via halogen bonding or Van der Waals interactions.

-

Target 2: MMP Inhibition (Oncology)

MMPs contain a catalytic Zinc ion (

-

Mechanism: The carboxylic acid acts as a Zinc-Binding Group (ZBG) , coordinating the metal ion essential for catalysis. The 4-chlorophenyl "tail" fits into the deep, hydrophobic

specificity pocket, which is a key determinant of MMP isoform selectivity (e.g., MMP-2 vs. MMP-1).

Visualization: Pharmacophore & Workflow

The following diagram illustrates the synthesis pathway and the pharmacophore mapping of the scaffold against the PTP1B active site.

Caption: Synthesis workflow via Suzuki coupling and dual-targeting potential of the scaffold.

Experimental Protocol: Chemical Synthesis

Objective: Synthesize 5-(4-chlorophenyl)thiophene-3-carboxylic acid with >95% purity. Method: Suzuki-Miyaura Cross-Coupling followed by ester hydrolysis. This two-step route is preferred over direct acid coupling to prevent catalyst poisoning by the free carboxylate.

Step 1: Suzuki Coupling

-

Reagents:

-

Methyl 5-bromothiophene-3-carboxylate (1.0 eq, 500 mg)

-

4-Chlorophenylboronic acid (1.2 eq, 420 mg)

-

Tetrakis(triphenylphosphine)palladium(0) (

) (0.05 eq, 130 mg) -

Sodium Carbonate (

) (2.0 eq, 470 mg) dissolved in minimal water. -

Solvent: 1,4-Dioxane (10 mL, degassed).

-

-

Procedure:

-

Charge a flame-dried Schlenk flask with the bromide, boronic acid, and Pd catalyst under Argon.

-

Add degassed dioxane and the aqueous carbonate solution.

-

Heat to 90°C for 12 hours under vigorous stirring.

-

Monitor: Check TLC (Hexane/EtOAc 4:1). The bromide spot (

) should disappear. -

Workup: Cool to RT. Filter through a Celite pad. Dilute filtrate with EtOAc (50 mL) and wash with brine. Dry over

and concentrate. -

Purification: Flash column chromatography (SiO2, 0-10% EtOAc in Hexane).

-

Yield Expectation: 75-85% (Yellow solid).

-

Step 2: Ester Hydrolysis

-

Reagents:

-

Methyl ester intermediate (from Step 1).

-

Lithium Hydroxide (

) (3.0 eq). -

Solvent: THF/Water (3:1).

-

-

Procedure:

-

Dissolve the ester in THF/Water. Add LiOH.

-

Stir at Room Temperature for 4 hours.

-

Acidification: Carefully acidify with 1M HCl to pH ~2. A white precipitate should form.

-

Isolation: Extract with EtOAc (3x), dry over

, and concentrate. Recrystallize from Ethanol if necessary. -

Final Yield: >90% (White/Off-white powder).

-

Experimental Protocol: Biological Assay (PTP1B)

Objective: Determine the

Why DiFMUP? Unlike the traditional colorimetric pNPP assay, DiFMUP is highly sensitive and less prone to interference from colored compounds.

Materials

-

Enzyme: Recombinant Human PTP1B (residues 1-322).

-

Substrate: DiFMUP (Invitrogen).

-

Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.05% NP-40.

-

Positive Control: Sodium Orthovanadate (

) or Ursolic Acid.

Assay Workflow

-

Preparation:

-

Prepare 10 mM stock of the test compound in DMSO.

-

Dilute enzyme to 0.5 nM in Assay Buffer.

-

Dilute DiFMUP to 20

(

-

-

Plating:

-

Use a black 96-well non-binding plate.

-

Add: 45

Enzyme solution + 5 -

Incubate: 10 minutes at RT (allows inhibitor binding).

-

-

Initiation:

-

Add: 50

DiFMUP substrate solution. -

Final Volume: 100

.

-

-

Measurement:

-

Monitor fluorescence continuously for 20 minutes at Ex/Em = 358/455 nm .

-

Calculate the initial velocity (

) from the linear slope of the progress curve.

-

Data Analysis

Calculate % Inhibition using the formula:

Fit data to the sigmoidal dose-response equation (Variable Slope) in GraphPad Prism to determine

Table 1: Expected SAR Trends for PTP1B Inhibition

| Substituent (R) on Phenyl Ring | Predicted Potency ( | Rationale |

| 4-Cl (Current Scaffold) | 1 - 10 | Baseline potency; Halogen fills hydrophobic pocket. |

| 4-H (Unsubstituted) | > 50 | Loss of hydrophobic contact in Site B. |

| 3,4-Dichloro | 0.1 - 1 | Enhanced lipophilicity; better fit in deep pocket. |

| 4-COOH | > 100 | Electrostatic repulsion (active site is positive, but geometry matters). |

References

-

Wan, Z. K., et al. (2007).[4] "Probing acid replacements of thiophene PTP1B inhibitors." Bioorganic & Medicinal Chemistry Letters, 17(10), 2913-2920.[4] Link

-

Liu, S., et al. (2003). "Structure-based discovery of potent and selective inhibitors of protein tyrosine phosphatase 1B." Journal of Medicinal Chemistry, 46, 2093. Link

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

Zhang, S., & Zhang, Z. Y. (2007).[4] "PTP1B as a drug target: recent developments in PTP1B inhibitor discovery." Drug Discovery Today, 12(9-10), 373-381. Link

-

Garg, N. K., et al. (2018). "Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine." Organic Syntheses, 95, 80-96. Link

Sources

- 1. Potential Inhibitors of Protein Tyrosine Phosphatase (PTP1B) Enzyme: Promising Target for Type-II Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]

- 3. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Probing acid replacements of thiophene PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Optimizing Suzuki-Miyaura coupling for chlorophenyl thiophenes

The following guide is structured as a Tier 3 Technical Support resource, designed for high-level troubleshooting and experimental design.

Topic: Optimization of Suzuki-Miyaura Coupling (SMC) for Chlorophenyl-Thiophene Systems Ticket ID: SMC-Cl-Thio-001 Status: [SOLVED]

Executive Summary: The "Triangle of Challenge"

Coupling aryl chlorides with thiophene boronic acids presents a unique convergence of three distinct chemical challenges. Standard protocols (e.g., Pd(PPh3)4 / Na2CO3) typically fail here. Successful execution requires addressing the "Triangle of Challenge":

-

High Activation Energy: The C–Cl bond (BDE ~96 kcal/mol) is significantly stronger than C–Br or C–I. It requires electron-rich, bulky ligands to facilitate oxidative addition.

-

Catalyst Poisoning: The sulfur atom in thiophene is a soft nucleophile that can coordinate to soft Pd(II) centers, forming stable, inactive complexes (catalyst arrest).

-

Protodeboronation: Thiophene-2-boronic acids are notoriously unstable. Under basic, aqueous conditions, they rapidly hydrolyze to yield thiophene (H-substituted) rather than the coupled product.

Recommended Catalyst Systems (The "Engine")

To overcome the C–Cl activation barrier and prevent sulfur poisoning, you must use Sterically Demanding, Electron-Rich Ligands . These ligands facilitate oxidative addition into the chloride and create a "steric wall" that prevents sulfur from binding to the palladium center.

Option A: The Buchwald Precatalyst System (Gold Standard)

Best for: High-value substrates, medicinal chemistry scale (mg to g).

| Component | Recommendation | Function |

| Precatalyst | XPhos Pd G4 (or G3) | Generates the active L1Pd(0) species even at low temperatures. Prevents ligand oxidation.[1] |

| Ligand | XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) | The bulky isopropyl groups prevent S-poisoning; the electron-rich phosphine breaks the C–Cl bond. |

| Base | K3PO4 (0.5M - 1.0M) | Anhydrous or minimal water conditions preferred to stop deboronation. |

| Solvent | THF or 1,4-Dioxane | Good solubility; compatible with XPhos. |

Option B: The NHC "PEPPSI" System (Robust/Industrial)

Best for: Scalable processes, highly challenging steric environments.

| Component | Recommendation | Function |

| Catalyst | Pd-PEPPSI-IPr (or IPent) | Extremely stable to air/moisture.[2] The NHC ligand binds tighter than phosphines, resisting S-displacement. |

| Base | K2CO3 or Cs2CO3 | Mild activation. |

| Solvent | Toluene/Water (biphasic) | Allows phase transfer catalysis; often higher turnover numbers (TON). |

Standard Operating Procedure (SOP)

Protocol: Coupling 4-Chlorotoluene with Thiophene-2-boronic acid pinacol ester Note: Boronic esters (Bpin) are preferred over acids (B(OH)2) due to higher stability against deboronation.

-

Preparation: Charge a reaction vial with a magnetic stir bar.

-

Loading: Add:

-

Aryl Chloride (1.0 equiv)

-

Thiophene-2-boronic acid pinacol ester (1.2 – 1.5 equiv)

-

XPhos Pd G4 (1.0 – 2.0 mol%)

-

K3PO4 (2.0 – 3.0 equiv)

-

-

Solvent: Add THF/Water (10:1 ratio) . Crucial: Keep water content low to minimize deboronation.

-

Deoxygenation: Sparge with Argon or Nitrogen for 5 minutes. (Do not skip; O2 kills the active catalyst).

-

Reaction: Seal the vial and heat to 60–80°C for 2–4 hours.

-

Tip: If using the free boronic acid (not ester), lower temp to 40–50°C and extend time to prevent hydrolysis.

-

-

Workup: Filter through a pad of Celite (to remove Pd), dilute with EtOAc, wash with brine.

Mechanistic Logic & Failure Analysis

The following diagram illustrates the decision logic for troubleshooting failures in this specific coupling class.

Caption: Figure 1. Diagnostic workflow for identifying the root cause of reaction failure in Chloro-Thiophene coupling.

Frequently Asked Questions (Troubleshooting Matrix)

Q1: My reaction turns black immediately, and conversion stops at 20%. Why?

Diagnosis: "Palladium Black" precipitation.[1] Cause: The catalyst is decomposing (aggregating) before it can complete the cycle. This is often due to Sulfur Poisoning or Ligand Oxidation . Solution:

-

Upgrade Ligand: Switch to Pd-PEPPSI-IPr . The NHC ligand binds much tighter to Pd than phosphines, resisting displacement by the thiophene sulfur.

-

Increase Loading: Sulfur poisoning is stoichiometric. If your substrate has free thiols or thioethers, you may need higher catalyst loading (3-5 mol%).

Q2: I see full consumption of the boronic acid, but the aryl chloride is untouched. The major byproduct is just "Thiophene."

Diagnosis: Rapid Protodeboronation . Mechanism: The base (OH-) attacks the boron atom, forming a boronate "ate" complex. In the presence of water, this hydrolyzes to release the heterocycle and boric acid. Thiophene-2-boronic acid is extremely susceptible to this (t1/2 can be minutes at high pH). Solution:

-

Change the Boron Source: Use Thiophene MIDA boronates or Pinacol Esters . These release the active species slowly.[3]

-

Go Anhydrous: Switch to CsF or anhydrous K3PO4 in dry Dioxane. Without water, the hydrolytic pathway is shut down.

Q3: Why recommend XPhos over the cheaper PPh3?

Technical Explanation: PPh3 is a monodentate, moderately electron-donating ligand. It cannot sufficiently increase the electron density on Palladium to insert into the strong C–Cl bond (Oxidative Addition). Furthermore, PPh3 is labile; the thiophene sulfur will displace PPh3, poisoning the catalyst. XPhos is bulky (prevents poisoning) and electron-rich (enables Cl-activation).

Advanced Optimization: The "Fleckenstein" Protocol

For researchers looking for a "Green Chemistry" alternative or experiencing solubility issues, the aqueous n-Butanol system is a proven alternative for this specific substrate class.

| Parameter | Condition |

| Solvent | n-Butanol / Water (1:1) |

| Catalyst | Na2PdCl4 (0.1 mol%) + SPhos (0.2 mol%) |

| Base | K2CO3 |

| Temp | 100°C |

| Why it works | The biphasic nature allows the product to extract into the organic phase, protecting it, while the high activity of SPhos drives the C-Cl insertion. |

References

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366. Link

-

Fleckenstein, C. A., & Plenio, H. (2008). Efficient Suzuki-Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol.[4][5] The Journal of Organic Chemistry, 73(8), 3236-3244. Link

-

Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Palladium Precatalyst. Chemistry - A European Journal, 12(18), 4749-4755. Link

-

Cox, P. A., et al. (2017). Protodeboronation of Heteroaryl Boronic Acids: Mechanism, Speciation, and Scale-Up. Journal of the American Chemical Society, 139(3), 1312–1318. Link

Sources

- 1. reddit.com [reddit.com]

- 2. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]

- 3. Protodeboronation - Wikipedia [en.wikipedia.org]

- 4. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

Technical Support Center: Troubleshooting Palladium Catalyst Removal from Thiophene Carboxylic Acid Products

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium from thiophene carboxylic acid products. The unique coordination properties of the thiophene sulfur and the carboxylic acid group can create stubborn palladium complexes, making purification a non-trivial task. This resource provides in-depth, experience-driven answers to common and complex purification issues, ensuring the integrity of your downstream applications and the final purity of your compounds.

Frequently Asked Questions (FAQs)

Q1: I've performed a Suzuki coupling to synthesize a thiophene carboxylic acid, and now I'm struggling to remove the palladium catalyst. What's the best initial approach?

The most effective initial strategies for palladium removal often involve a combination of techniques, as a single method may not be sufficient.[1][2] The choice of method is highly dependent on the specific properties of your product and the reaction conditions.[3]

A logical first step is to attempt the simplest methods:

-

Filtration through Celite®: After the reaction, dilute the mixture with a suitable organic solvent and filter it through a pad of Celite®.[4][5][6] This is effective at removing heterogeneous palladium species, such as palladium black, which may have precipitated during the reaction.[4][7]

-

Aqueous Workup: An acidic or basic aqueous wash can help remove some palladium salts and other water-soluble impurities.[5][8] For a thiophene carboxylic acid, a basic wash (e.g., with sodium bicarbonate solution) will deprotonate the carboxylic acid, moving your product into the aqueous layer. The organic layer containing the palladium catalyst can then be separated. Subsequent acidification of the aqueous layer will precipitate your purified product.

If these initial steps are insufficient, more targeted approaches are necessary.

Q2: My product is still contaminated with palladium after filtration and an aqueous workup. What should I try next?

When basic purification methods fail, the use of palladium scavengers is the recommended next step.[2][9] These are materials that selectively bind to palladium, allowing for its removal from the reaction mixture.[10]

There are several classes of scavengers to consider:

-

Thiol-Based Scavengers: These are often the most effective due to the high affinity of sulfur for palladium.[3] Examples include silica-supported mercaptans (e.g., Si-Thiol) and polymer-bound thiols.[3] N-acetylcysteine is another effective and readily available thiol-based scavenger.[1][11]

-

Amine-Based Scavengers: Functionalized resins with amine groups can also be effective at chelating palladium.

-

Activated Carbon: This is a cost-effective option for adsorbing palladium, but it can sometimes lead to product loss due to non-specific adsorption.[3][12][13] It's crucial to screen different types of activated carbon and optimize the treatment time and temperature to minimize this.[3]

A screening approach is often the most efficient way to identify the best scavenger for your specific product and reaction conditions.[2][14]

Troubleshooting Guide

Problem 1: I've tried several scavengers, but the palladium levels are still too high. What factors could be hindering removal?

Several factors can impede the effectiveness of palladium scavengers. Understanding these can help you optimize your purification strategy.

-

Strong Product-Palladium Chelation: The combination of the thiophene sulfur and the carboxylic acid in your product can create a strong bidentate ligand that tightly binds to palladium, making it difficult for the scavenger to compete.[3]

-

Palladium Oxidation State: The effectiveness of a scavenger can depend on the oxidation state of the palladium (e.g., Pd(0) vs. Pd(II)).[3] Thiol-based scavengers are generally effective for Pd(II).[12]

-

Solvent Effects: The choice of solvent can influence the interaction between the scavenger and the palladium complex.[3] It's advisable to perform the scavenging in a solvent in which your product is highly soluble to ensure good mass transfer.

-

Insufficient Scavenger Amount or Contact Time: Using an inadequate amount of scavenger or not allowing sufficient time for it to work can lead to incomplete removal.[12] It's important to follow the manufacturer's recommendations and consider optimizing these parameters.

To address these challenges, consider the following:

-

Pre-treatment: Before adding the scavenger, you can try to disrupt the product-palladium complex by adding a competing ligand or changing the solvent.

-

Optimization of Conditions: Systematically vary the temperature, time, and amount of scavenger to find the optimal conditions for your specific system.[12][15] Increasing the temperature can sometimes improve scavenger efficiency.[3][15]

Diagram: Decision-Making Workflow for Palladium Removal

Caption: A workflow for selecting a palladium removal strategy.

Problem 2: I'm concerned about product loss when using activated carbon. How can I mitigate this?

Product loss is a valid concern with activated carbon due to its porous structure and potential for non-specific binding.[3][12] Here are some strategies to minimize this:

-

Use the Minimum Effective Amount: Start with a small amount of activated carbon (e.g., 1-5 wt%) and gradually increase it if necessary.

-

Optimize Contact Time: Shorter contact times can reduce the amount of product adsorbed. Monitor the palladium removal over time to find the point of diminishing returns.

-

Temperature Control: Performing the treatment at a slightly elevated temperature can sometimes improve the selectivity for palladium over your product.[3]

-

Solvent Selection: The choice of solvent can impact the adsorption of your product. A solvent in which your product is highly soluble may reduce its affinity for the carbon surface.

-

Carbon-Impregnated Filters: Using carbon-impregnated depth filters can be a more controlled way to apply activated carbon, potentially reducing product loss compared to bulk powder.[11]

Problem 3: Can recrystallization alone be an effective method for palladium removal?

Recrystallization can be a powerful purification technique for solid compounds and can sometimes significantly reduce palladium levels.[2][3][9][16] The effectiveness of recrystallization for palladium removal depends on the ability of the crystal lattice to exclude the palladium species.[2]

For thiophene carboxylic acids, selecting the right solvent system is critical. A two-solvent system, where the compound is dissolved in a "good" solvent at an elevated temperature and then a "poor" solvent is added to induce crystallization upon cooling, can be very effective.[8]

However, it's important to note that in some cases, palladium impurities can become trapped within the crystal structure, making recrystallization less effective.[2] Therefore, it is often best used as a final "polishing" step after the bulk of the palladium has been removed by other methods.

Advanced Protocols

Protocol 1: Screening of Palladium Scavengers

This protocol outlines a general procedure for screening different palladium scavengers to identify the most effective one for your specific thiophene carboxylic acid product.

Materials:

-

Crude thiophene carboxylic acid product containing palladium

-

A selection of palladium scavengers (e.g., silica-supported thiol, polymer-bound amine, activated carbon)

-

Appropriate organic solvent

-

Small reaction vials or tubes

-

Stirring apparatus (e.g., magnetic stirrer)

-

Analytical method for palladium quantification (e.g., ICP-MS)[7][17][18]

Procedure:

-

Prepare a Stock Solution: Dissolve a known amount of your crude product in a suitable organic solvent to create a stock solution with a known concentration of the product and palladium.

-

Aliquot the Stock Solution: Distribute equal volumes of the stock solution into separate reaction vials.

-

Add Scavengers: To each vial, add a different scavenger. Use a consistent ratio of scavenger to estimated palladium content (e.g., 10 equivalents). Include a control vial with no scavenger.

-

Stir and Monitor: Stir the vials at a consistent temperature (e.g., room temperature or a slightly elevated temperature) for a set period (e.g., 4-16 hours).[10]

-

Sample and Analyze: After the designated time, take a sample from each vial, filter to remove the scavenger, and analyze the palladium content using a sensitive analytical technique like ICP-MS.[7][17][18]

-

Evaluate Results: Compare the palladium levels in each of the treated samples to the control to determine the most effective scavenger.

Table 1: Example Scavenger Screening Data

| Scavenger Type | Scavenger Amount (wt%) | Temperature (°C) | Time (h) | Final Pd Level (ppm) |

| Control (None) | 0 | 25 | 16 | 500 |

| Si-Thiol | 10 | 25 | 16 | 45 |

| Polymer-Amine | 10 | 25 | 16 | 150 |

| Activated Carbon | 5 | 25 | 16 | 80 |

| Si-Thiol | 10 | 50 | 8 | 25 |

Protocol 2: Recrystallization of a Thiophene Carboxylic Acid

This protocol provides a general method for the recrystallization of a solid thiophene carboxylic acid to remove residual impurities, including palladium.

Materials:

-

Crude solid thiophene carboxylic acid

-

"Good" solvent (in which the compound is highly soluble)

-

"Poor" solvent (in which the compound is poorly soluble)

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the "good" solvent. Gently heat the mixture on a hot plate while stirring until the solid is completely dissolved.[19]

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Induce Crystallization: While the solution is still warm, slowly add the "poor" solvent dropwise until the solution becomes slightly turbid.

-

Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[19]

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[19]

-

Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum.

Diagram: Recrystallization Process

Caption: A step-by-step diagram of the recrystallization process.

References

- Arbor Assays. (2017, July 31).

- Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (2026, January 17).

- PhosphonicS. (2022, April 6). Optimised Pd removal from a pharmaceutical intermediate with 60% reduction in scavenger usage.

- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6).

- CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings Available. (2014, October 27). Books.

- Amazon Filters.

- A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions. (2008, January 15). PubMed.

- Catalysis-Based Fluorometric Method for Trace Palladium Detection with Improved Convenience.

- High-Sensitivity Sensor for Palladium Detection in Organic Solvent. (2025, June 11). MDPI.

- Benchchem.

- Onyx Scientific.

- Screening - Wordpress. ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Benchchem.

- How to Remove Palladium in three easy steps. (2023, January 20). Biotage.

- Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd)

- Your trick to remove residual palladium. (2025, September 19). Reddit.

- How can i remove palladium Pd catalyst easily? (2015, May 18).

- Benchchem. Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products.

- Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investig

- Benchchem. Technical Support Center: Purification of Palladium(II)

- Recrystalliz

- Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond form

- What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level? (2015, May 24).

- The Effect of Residual Palladium Catalyst Contamination on the Photocatalytic Hydrogen Evolution Activity of Conjugated Polymers.

- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in W

- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in W

- Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst

- Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO2-binary conditions leading to carboxylic acids. Catalysis Science & Technology (RSC Publishing).

- Recrystallization and Crystalliz

- The Effect of Residual Palladium Catalyst Contamination on the Photocatalytic Hydrogen Evolution Activity of Conjugated Polymers. (2018, October 16). KAUST Repository.

- Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. (2025, August 7).

- SpinChem.

- Selective Recovery of Palladium (II) from Acidic Solutions Using Dithio- and Benzimidazolylthio-Functionalized Resins. (2025, May 30). MDPI.

- Recrystallization. (2023, January 29). Chemistry LibreTexts.

- Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (2023, January 16).

- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, January 20). PMC.

- Metal Scavengers. Sigma-Aldrich.

- Palladium(0)

- Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions. (2008, February 4). Kobe University.

Sources

- 1. onyxipca.com [onyxipca.com]

- 2. biotage.com [biotage.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. books.rsc.org [books.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Metal Scavengers [sigmaaldrich.com]

- 11. reddit.com [reddit.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]

- 14. Screening - Wordpress [reagents.acsgcipr.org]

- 15. phosphonics.com [phosphonics.com]

- 16. scs.illinois.edu [scs.illinois.edu]

- 17. pharmtech.com [pharmtech.com]

- 18. mdpi.com [mdpi.com]

- 19. chem.libretexts.org [chem.libretexts.org]

Technical Support Center: Recrystallization of 5-(4-Chlorophenyl)thiophene-3-carboxylic acid

Welcome to the technical support center for the purification of 5-(4-Chlorophenyl)thiophene-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the recrystallization of this compound. Our focus is on delivering field-proven insights and robust protocols to ensure you achieve the highest purity for your material.

Frequently Asked Questions (FAQs)

Q1: What are the critical physicochemical properties of 5-(4-Chlorophenyl)thiophene-3-carboxylic acid to consider for recrystallization?

A1: Understanding the compound's properties is the foundation of a successful recrystallization. The key characteristics are:

-

Structure and Polarity: The molecule contains a polar carboxylic acid group (-COOH) capable of hydrogen bonding, and two relatively non-polar aromatic rings (chlorophenyl and thiophene). This dual nature means it will likely be soluble in polar organic solvents.

-

Melting Point: While no experimental melting point is readily available for the 3-carboxylic acid isomer, the structurally similar 5-(4-chlorophenyl)thiophene-2-carboxylic acid has a high melting point of 253-254 °C.[1] A high melting point is advantageous as it reduces the risk of the compound "oiling out" during recrystallization in many common solvents.[2]

-

Purity of Crude Material: The success of recrystallization is highly dependent on the starting purity. As a general rule, the crude material should be at least 80-90% pure for this technique to be effective.[3]

Q2: What is the guiding principle for selecting an optimal recrystallization solvent?

A2: The cardinal rule of solvent selection is "like dissolves like," but with a crucial temperature-dependent caveat. The ideal solvent should exhibit:

-

High solubility at elevated temperatures: The solvent must completely dissolve the compound near its boiling point.

-

Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize crystal recovery.[2]

-

Inertness: The solvent must not react with the compound.

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

-

Appropriate Boiling Point: The solvent's boiling point should be lower than the melting point of the compound to prevent it from melting in the solution, a phenomenon known as "oiling out".[2]

Q3: Which specific solvents or solvent systems are recommended as starting points for 5-(4-Chlorophenyl)thiophene-3-carboxylic acid?

A3: Based on the structure, polar protic and aprotic solvents are excellent candidates. A systematic screening is always recommended.

-

Single Solvents: Good choices for aromatic carboxylic acids include ethanol, methanol, acetic acid, and acetone.[4]

-

Solvent Pairs: If no single solvent provides the desired solubility profile, a mixed solvent system is employed.[5] This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is insoluble) dropwise until turbidity is observed. For this compound, promising pairs include:

-

Ethanol/Water

-

Methanol/Water

-

Acetone/Hexane

-

Methanol/Chloroform[6]

-

Troubleshooting Guide: Common Recrystallization Issues

This section addresses the most frequent challenges encountered during the purification process and provides actionable solutions.

Q4: My compound has "oiled out," forming a liquid layer instead of crystals. What went wrong and how can I fix it?

A4: Oiling out is a common problem that occurs when the solute's melting point is below the boiling point of the solvent or when the solution is supersaturated with impurities.[2][7]

-

Causality: At the solvent's boiling point, the compound dissolves but also melts, separating as an immiscible liquid. As the solution cools, the compound's solidification point is reached before it can organize into a crystal lattice.

-

Solutions:

-

Re-heat the solution to dissolve the oil.

-

Add a small amount of additional hot solvent to decrease the saturation point.

-

Allow the solution to cool much more slowly. You can achieve this by leaving the flask on a hot plate that is turned off or by insulating the flask.[7]

-

If the issue persists, the chosen solvent is likely unsuitable. Recover the compound by evaporating the solvent and restart with a lower-boiling point solvent.[7]

-

Q5: The solution has cooled to room temperature (or below), but no crystals have formed. What should I do?

A5: This is typically due to the formation of a stable supersaturated solution, where the concentration of the dissolved compound exceeds its normal solubility limit. Crystal growth requires a nucleation event to begin.[7]

-

Causality: The solution lacks a surface or particle to initiate crystal formation.

-

Solutions (in order of preference):

-

Scratch the Flask: Gently scratch the inside of the flask below the surface of the solution with a glass rod. The microscopic scratches and glass fragments provide nucleation sites.[2][5]

-

Seed Crystals: If available, add a single, tiny crystal of the pure compound to the solution. This provides a perfect template for further crystal growth.

-

Flash Cooling: Cool the flask in an ice-salt bath to dramatically lower the solubility. This is a last resort, as rapid crystallization can trap impurities.

-

Reduce Solvent Volume: If too much solvent was added initially, you may need to evaporate some of it and attempt to cool the more concentrated solution again.[7]

-

Q6: My final yield of pure crystals is disappointingly low. What are the likely causes?

A6: Low yield is often a result of procedural missteps rather than a fundamental flaw in the chosen solvent system.

-

Causality & Solutions:

-

Excess Solvent: Using too much hot solvent will keep a significant portion of your compound dissolved even when the solution is cold.[7] Remedy: Use the minimum amount of near-boiling solvent required to fully dissolve the crude product.

-

Premature Crystallization: If the compound crystallizes in the filter paper during hot gravity filtration, you will lose product. Remedy: Use a pre-heated funnel and filter flask, and keep the solution hot throughout the filtration process.

-

Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time or not cooling it to a low enough temperature. Remedy: Let the solution stand at room temperature until crystal growth ceases, then place it in an ice bath for at least 30 minutes to maximize precipitation.

-

Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve your product. Remedy: Always wash the crystals with a small amount of ice-cold recrystallization solvent.

-

Experimental Protocols & Data

Data Presentation: Solvent Screening Guide

The following table provides a list of recommended solvents for initial screening, based on their physical properties and general suitability for aromatic carboxylic acids.

| Solvent | Boiling Point (°C) | Polarity | Expected Solubility Profile for C₁₁H₇ClO₂S | Potential Issues |

| Ethanol | 78 | Polar Protic | Good: Soluble when hot, less soluble when cold. | May require addition of water as an anti-solvent. |

| Methanol | 65 | Polar Protic | Good: Similar to ethanol but lower boiling point. | High volatility can be a challenge. |

| Isopropanol | 82 | Polar Protic | Good: Less volatile alternative to ethanol. | |

| Acetone | 56 | Polar Aprotic | Fair: May be too good a solvent, leading to low recovery. | Low boiling point, high flammability. |

| Ethyl Acetate | 77 | Polar Aprotic | Fair: Good solvent but may not provide a steep solubility curve. | |

| Acetic Acid | 118 | Polar Protic | Good: Excellent solvent for many carboxylic acids. | High boiling point can make removal difficult. |

| Toluene | 111 | Non-polar | Poor: Unlikely to dissolve the polar carboxylic acid. | Useful as an anti-solvent. |